

3-(4-Chlorophenoxy)benzylamine molecular structure

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)benzylamine

Cat. No.: B114195

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An In-depth Technical Guide to the Molecular Structure of **3-(4-Chlorophenoxy)benzylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **3-(4-Chlorophenoxy)benzylamine**, a molecule of significant interest in medicinal chemistry and organic synthesis. The document elucidates its core molecular structure, physicochemical properties, and detailed protocols for its synthesis and characterization. By integrating field-proven insights, this guide explains the causality behind experimental choices and highlights the compound's role as a versatile synthetic intermediate. The structural framework, combining a benzylamine core with a diaryl ether motif, positions it as a valuable building block for developing complex, biologically active molecules. This paper serves as an authoritative resource for researchers leveraging this compound in drug discovery and development programs.

Introduction

3-(4-Chlorophenoxy)benzylamine (CAS No. 154108-30-2) is a primary amine featuring a diaryl ether linkage.^{[1][2]} Its structure is composed of a flexible benzylamine scaffold, a known pharmacophore in numerous pharmaceuticals, connected via an ether bridge to a 4-chlorophenyl ring.^[3] This unique combination of functional groups makes it a desirable intermediate for synthesizing more elaborate molecules, particularly in the exploration of novel

therapeutic agents. The diaryl ether motif is a privileged structure in drug design, often imparting favorable properties such as metabolic stability and conformational control. This guide offers a deep dive into the molecule's architecture, synthesis, and analytical validation, providing a foundational understanding for its application in advanced chemical research.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular architecture of **3-(4-Chlorophenoxy)benzylamine** is defined by three key components:

- **Benzylamine Core:** The foundational scaffold is a benzylamine group, where a primary amine ($-NH_2$) is attached to a benzene ring via a methylene ($-CH_2-$) bridge.^{[3][4]} This unit provides a key point for further chemical modification.
- **Ether Linkage:** An oxygen atom connects the benzylamine core to the second aromatic ring, forming a diaryl ether. This ether bond is generally stable and introduces a degree of conformational flexibility to the molecule.
- **4-Chlorophenyl Group:** The terminal aromatic ring is a phenol derivative substituted with a chlorine atom at the para-position (position 4). This halogen substituent can influence the molecule's electronic properties, lipophilicity, and potential for halogen bonding interactions with biological targets.

The substitution on the benzylamine ring is at the meta-position (position 3), which dictates the spatial relationship between the aminomethyl group and the bulky chlorophenoxy substituent.

Caption: Molecular Structure of **3-(4-Chlorophenoxy)benzylamine**.

Physicochemical Data

The fundamental properties of **3-(4-Chlorophenoxy)benzylamine** are summarized below. These values are critical for planning synthetic transformations, purification, and formulation.

Property	Value	Source
CAS Number	154108-30-2	[1][2]
Molecular Formula	C ₁₃ H ₁₂ ClNO	[1][2]
Molecular Weight	233.69 g/mol	[1][2]
Boiling Point	351.6 ± 27.0 °C (Predicted)	[1]
Density	1.217 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	8.92 ± 0.10 (Predicted)	[1]
Hydrochloride Salt CAS	1171023-50-9	[5]
Hydrochloride Salt MW	270.15 g/mol	[5]

Synthesis and Purification

Recommended Synthetic Protocol

The most direct and efficient synthesis of **3-(4-Chlorophenoxy)benzylamine** involves the reduction of its nitrile precursor, 3-(4-Chlorophenoxy)benzonitrile.[6] Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing nitriles to primary amines.



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